N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide
Description
N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a benzamide derivative featuring a quinazoline scaffold with a sulfanylidene (thione) group at position 2 and a 4-phenylbutan-2-yl substituent on the benzamide nitrogen.
Key structural features include:
- Quinazoline moiety: A nitrogen-containing heterocycle with a sulfanylidene group, which may participate in hydrogen bonding or tautomerism.
- 4-Phenylbutan-2-yl chain: Introduces hydrophobicity and stereochemical complexity.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4OS/c1-18(11-12-19-7-3-2-4-8-19)28-25(31)21-15-13-20(14-16-21)17-27-24-22-9-5-6-10-23(22)29-26(32)30-24/h2-4,7-8,13-16,18,22-24,27H,5-6,9-12,17H2,1H3,(H,28,31)(H2,29,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKCCMPDWPVWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CNC3C4CCCCC4NC(=S)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Benzamide core : A common motif in many bioactive compounds.
- Phenylbutan-2-yl group : This moiety may influence the compound's interaction with biological targets.
- Dihydroquinazoline derivative : Known for various pharmacological properties.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
Potential Targets
- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which are critical in cancer biology.
- Kinases : The structural similarity to known kinase inhibitors suggests potential activity in this area.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of the compound against various cancer cell lines. Preliminary results indicate:
- IC50 values : The compound exhibits varying potency depending on the cell line tested, with some showing IC50 values in the low micromolar range.
In Vivo Studies
Animal model studies are essential for understanding the therapeutic potential. Reports suggest that:
- The compound demonstrates significant tumor growth inhibition in xenograft models.
| Study Type | Tumor Type | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|
| Xenograft Model | HepG2 | 48.89 | |
| Xenograft Model | MCF7 | TBD | TBD |
Case Studies
- Case Study 1 : A study involving the administration of this compound to mice with induced tumors showed promising results in reducing tumor size compared to control groups.
- Case Study 2 : Another investigation focused on its effects on apoptosis induction in cancer cells, revealing that treatment led to increased markers of apoptosis and cell cycle arrest.
Toxicity and Side Effects
While initial findings are promising, toxicity studies are crucial for assessing safety profiles. Current literature lacks comprehensive data on adverse effects; however, ongoing research aims to fill this gap.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazoline-Based Analog: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Structure : This compound (ECHEMI: 361160-50-1) shares a benzamide-quinazoline framework but differs in substituents:
- Position 6 : Bromine atom (electron-withdrawing group).
- Position 4 : Phenyl group (similar to the target compound’s quinazoline substitution).
- Benzamide nitrogen : 4-Methylphenyl group vs. the target’s 4-phenylbutan-2-yl chain.
Key Differences :
- Solubility : The 4-phenylbutan-2-yl chain in the target compound introduces greater hydrophobicity than the 4-methylphenyl group, possibly reducing aqueous solubility.
- Synthetic Complexity : The target compound’s branched alkyl chain may require multi-step synthesis, whereas the ECHEMI analog could be synthesized via direct coupling .
Table 1: Structural and Electronic Comparison
| Feature | Target Compound | ECHEMI Compound (361160-50-1) |
|---|---|---|
| Quinazoline Substituent | 2-Sulfanylidene | 6-Bromo, 4-phenyl |
| Benzamide Substituent | 4-Phenylbutan-2-yl | 4-Methylphenyl |
| Molecular Weight* | ~507 g/mol (estimated) | ~484 g/mol |
| Key Functional Groups | Thione (C=S), secondary amine | Bromine, primary amine |
*Molecular weights estimated based on structural formulas.
Triazole-Thione Derivatives (Compounds [7–9] from )
Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . These triazole-thiones exhibit tautomerism between thiol and thione forms, stabilized by conjugation.
Comparison with Target Compound :
- Core Heterocycle: Triazole vs. quinazoline.
- Tautomerism : Both compounds feature thione groups, but the triazole-thiones exist in equilibrium with thiol tautomers, whereas the target’s quinazoline sulfanylidene is likely stabilized in the thione form due to aromaticity.
- Spectral Data : The absence of νS-H (~2500–2600 cm⁻¹) in both compounds confirms the dominance of the thione tautomer .
Table 2: Tautomeric and Spectral Properties
| Property | Target Compound | Triazole-Thiones [7–9] |
|---|---|---|
| Tautomeric Forms | 2-Sulfanylidene (stable) | Thione ⇌ Thiol equilibrium |
| IR νC=S (cm⁻¹) | ~1247–1255 (estimated) | 1247–1255 |
| IR νNH (cm⁻¹) | ~3278–3414 (estimated) | 3278–3414 |
Sulfonamide and Benzamide Derivatives
- Sulfathiazole Derivative () : N-(2-thiazolyl)-benzenesulfonamide incorporates a sulfonamide group instead of benzamide. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15–17), affecting solubility and bioavailability .
- Triazole-Benzamide () : Synthesized via Cu-catalyzed click chemistry, this compound features a triazole ring linked to benzamide. Triazoles offer strong dipole interactions, whereas quinazolines provide extended conjugation for π-stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
